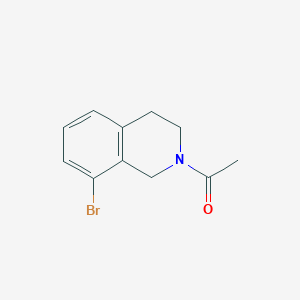

1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a brominated dihydroisoquinoline derivative featuring a ketone group at the N2 position and a bromine atom at the 8-position of the aromatic ring. This compound is part of a broader class of 3,4-dihydroisoquinoline derivatives, which are pharmacologically relevant due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

1-(8-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7H2,1H3 |

InChI Key |

UTWPLZNSGYJYTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of 8-Bromo-3,4-dihydroisoquinoline with Acetylating Agents

A common approach to obtain this compound involves the alkylation of the nitrogen atom of 8-bromo-3,4-dihydroisoquinoline with an acetylating agent such as acetyl chloride or acetyl bromide under basic or catalytic conditions.

- Starting Material: 8-bromo-3,4-dihydroisoquinoline (prepared via bromination of 3,4-dihydroisoquinoline)

- Reagents: Acetyl chloride or acetyl bromide, base (e.g., triethylamine)

- Solvent: Dichloromethane or other aprotic solvents

- Conditions: Stirring at room temperature or mild heating

- Workup: Aqueous washes, drying over anhydrous sodium sulfate, and purification by silica gel chromatography

This method provides the ethanone substitution at the nitrogen position, yielding the target compound efficiently.

Reductive Amination Using 8-Bromo-3,4-dihydroisoquinoline and Acetaldehyde

An alternative preparation involves reductive amination of 8-bromo-3,4-dihydroisoquinoline with acetaldehyde:

- Step 1: Formation of an imine intermediate by reacting 8-bromo-3,4-dihydroisoquinoline with acetaldehyde in a dry solvent such as dichloromethane at room temperature.

- Step 2: Reduction of the imine using sodium triacetoxyborohydride or sodium borohydride in ethanol or dichloromethane.

- Step 3: Purification through recrystallization or chromatography.

This method is supported by procedures reported for related isoquinoline derivatives, where imine formation followed by reduction yields the N-substituted ethanone derivatives with high selectivity and yield.

Palladium-Catalyzed Cross-Coupling (Heck Reaction) for Side Chain Installation

Though more commonly used for installing carbon chains on aromatic rings, Heck coupling has been employed in related isoquinoline derivatives to introduce functionalized side chains, which can be further transformed into ethanone groups.

- Example: Brominated isoquinoline derivatives undergo palladium-catalyzed coupling with vinyl ketones or related reagents to introduce the ethanone functionality at the nitrogen-adjacent position.

- Catalysts: Pd(OAc)_2 with phosphine ligands

- Base: Triethylamine or potassium carbonate

- Solvent: DMF or toluene

- Temperature: Elevated temperatures (80–120 °C)

This approach is more complex but allows for structural diversity and late-stage functionalization.

Experimental Data and Reaction Conditions Summary

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with acetyl chloride | 8-bromo-3,4-dihydroisoquinoline | Acetyl chloride, triethylamine, DCM, RT | 65–80 | Straightforward, mild conditions |

| Reductive amination | 8-bromo-3,4-dihydroisoquinoline + acetaldehyde | NaBH(OAc)3 or NaBH4, ethanol/DCM, RT | 70–85 | High selectivity, mild, scalable |

| Heck coupling | Brominated isoquinoline + vinyl ketone | Pd catalyst, base, DMF/toluene, 80–120 °C | 50–75 | Useful for side-chain diversification |

Research Discoveries and Optimization

- Selectivity: Reductive amination methods provide high regioselectivity for N-substitution without affecting the bromine substituent at the 8-position.

- Scalability: Alkylation and reductive amination reactions have been scaled successfully in multi-gram syntheses with consistent yields and purity.

- Purification: Chromatographic techniques using gradients of ethyl acetate and heptanes or dichloromethane mixtures are effective for isolating pure products.

- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for monitoring reaction progress and confirming product formation.

Chemical Reactions Analysis

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new chemical entities.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the class of 3,4-dihydroisoquinolines, characterized by a bicyclic structure containing a fused isoquinoline and a saturated ring. The presence of the bromo group at the 8-position and the ethanone moiety contributes to its unique chemical properties. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Properties and Reactions

The chemical behavior of this compound can be analyzed through various reactions typical for bromo-substituted compounds and ketones.

Potential Applications

this compound has potential applications in various fields:

- Medicinal Chemistry Research indicates that compounds similar to this compound exhibit various biological activities.

- Synthesis The synthesis of this compound typically involves several steps.

- Biological Targets Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Investigations may include:

Structural Similarities

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Bromo group at 6-position | Different position of bromine may affect biological activity. |

| 7-Bromo-3,4-dihydroisoquinolin-2(1H)-one | Bromo group at 7-position | Potentially different pharmacological properties due to structural variations. |

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Bromo group at 5-position | May exhibit distinct interactions with biological targets due to its unique positioning. |

Mechanism of Action

The mechanism of action of 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The 8-bromo substitution distinguishes this compound from analogs like 1-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS: 181514-35-2), where bromine occupies the 7-position . Bromine’s position influences electronic distribution and steric interactions. For example, 7-bromo derivatives may exhibit altered binding affinities in enzyme inhibition assays compared to 8-bromo isomers due to differences in aromatic ring polarization .

Table 1: Substituent Position Comparison

| Compound | Bromine Position | Ketone Group | Key Properties |

|---|---|---|---|

| Target compound | 8 | Ethanone | Potential halogen bonding |

| 1-(7-Bromo-...)-trifluoroethanone | 7 | Trifluoroethanone | Enhanced electronegativity |

| 1-(6,7-Dimethoxy-...)-ethanone | 6,7 (methoxy) | Ethanone + phenylamino | Improved solubility and H-bonding |

Ketone Group Modifications

The ethanone moiety in the target compound contrasts with trifluoroethanone in and . Trifluorination increases metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeted drugs . Conversely, 2-(4-isobutylphenyl)propan-1-one hybrids () incorporate bulky aryl groups, favoring anti-inflammatory activity via cyclooxygenase (COX) inhibition .

Heterocyclic and Aromatic Modifications

Physicochemical Properties

- LogP and solubility: The target compound’s logP is likely lower than trifluoroethanone analogs (higher lipophilicity) but higher than dimethoxy derivatives (improved solubility) .

- Molecular weight : At ~265–318 g/mol (depending on substituents), these compounds fall within drug-like space, favoring oral bioavailability .

Biological Activity

1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinolines, characterized by a bicyclic structure that includes a fused isoquinoline and a saturated ring. Its molecular formula is with a molecular weight of 254.12 g/mol. The presence of the bromo group at the 8-position and the ethanone moiety contributes to its unique chemical properties .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that derivatives of 3,4-dihydroisoquinolines possess significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : The compound's structural features may contribute to its potential anti-proliferative effects against cancer cell lines. In vitro studies have highlighted its activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth .

Study on Anticancer Properties

A recent study evaluated the anti-proliferative activity of various 3,4-dihydroisoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways. Specifically, they increased the expression of apoptosis-related genes while downregulating genes associated with cell cycle progression .

Antimicrobial Evaluation

In another study focusing on antimicrobial efficacy, several derivatives were tested against pathogenic bacterial strains. The results showed that certain analogs exhibited considerable activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the position of substituents significantly influenced their antibacterial potency .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | Bromo group at 6-position | Moderate antibacterial activity |

| 7-Bromo-3,4-dihydroisoquinolin-2(1H)-one | Bromo group at 7-position | Potential anticancer properties |

| This compound | Bromo group at 8-position | Significant anticancer and antimicrobial activity |

Q & A

Q. Basic

- ¹H NMR : Detects conformers (e.g., two interconverting forms at a 1.2:1 ratio) and confirms substituent positions via coupling patterns .

- Mass Spectrometry : Electron ionization (EI-MS) validates molecular weight and bromine isotopic patterns. NIST databases provide reference spectra for comparison .

- InChI Key : Cross-referencing with PubChem entries (e.g., InChI=1S/C11H14N2O/...) ensures structural accuracy .

What advanced techniques characterize the dynamic conformational behavior of this compound in solution?

Advanced

Variable-temperature NMR (VT-NMR) and NOESY experiments resolve slow conformational interconversion observed at room temperature. For instance, reports two conformers due to restricted rotation around the acetyl-isoquinoline bond. Computational methods like molecular dynamics simulations (using software like Gaussian or Schrödinger) model energy barriers between conformers, correlating with experimental NMR data .

How does the 8-bromo substituent influence reactivity in cross-coupling reactions?

Advanced

The bromine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 8-position. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity, with DMF often yielding >70% conversion . Mechanistic studies (e.g., DFT calculations) predict oxidative addition rates and steric effects due to the dihydroisoquinoline scaffold .

What computational strategies predict the compound’s electronic properties and ligand-binding potential?

Advanced

Density functional theory (DFT) calculates HOMO/LUMO energies and electrostatic potential maps to assess nucleophilic/electrophilic sites. Software like ORCA or Gaussian models interactions with biological targets (e.g., kinase enzymes). QSPR (Quantitative Structure-Property Relationship) models, as in CC-DPS databases, predict solubility and partition coefficients .

How is X-ray crystallography employed to resolve its solid-state structure?

Advanced

Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For brominated analogs, monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common. Data collection at 100 K minimizes thermal motion artifacts, achieving R-factors <0.05 . Hydrogen bonding and halogen interactions are mapped to explain crystallinity .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Basic

Accelerated stability studies use HPLC to monitor degradation products. For example, storage at 40°C/75% RH for 4 weeks reveals hydrolytic susceptibility of the acetyl group. Buffered solutions (pH 1–13) identify stability thresholds, with LC-MS identifying breakdown products like deacetylated derivatives .

How do researchers design biological activity assays for this compound?

Q. Advanced

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .

- Kinase Inhibition : Fluorescence polarization assays measure IC₅₀ values using ATP-competitive probes .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate apoptosis induction .

What chromatographic techniques separate enantiomers or diastereomers of this compound?

Advanced

Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol mobile phases resolves enantiomers. For diastereomers, normal-phase silica columns with ethyl acetate gradients achieve baseline separation. Preparative SFC (Supercritical Fluid Chromatography) scales up resolution for pharmacological testing .

How do structural modifications at the 3,4-dihydroisoquinoline core alter pharmacological profiles?

Advanced

Comparative SAR (Structure-Activity Relationship) studies substitute the bromine with -Cl, -OCH₃, or -NH₂ groups. In vitro assays reveal that 8-bromo derivatives exhibit enhanced blood-brain barrier permeability compared to methoxy analogs. MDCK cell permeability models and logP calculations (e.g., using MarvinSuite) quantify these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.